molecular formula C14H16N2O2 B1307728 N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide CAS No. 937605-26-0

N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide

Cat. No.: B1307728
CAS No.: 937605-26-0
M. Wt: 244.29 g/mol
InChI Key: DZVWBYQERAOXQQ-UHFFFAOYSA-N
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Description

N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide is a chemical compound with the molecular formula C₁₄H₁₆N₂O₂ It has a molecular weight of 24429 g/mol and is known for its unique structure, which includes a cyclohexenone ring and an ethanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide typically involves the reaction of 4-aminophenylethanamide with 3-oxocyclohex-1-enylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)acetamide
  • N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)propionamide

Uniqueness

N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[4-[(3-oxocyclohexen-1-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(17)15-11-5-7-12(8-6-11)16-13-3-2-4-14(18)9-13/h5-9,16H,2-4H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVWBYQERAOXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215749
Record name N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937605-26-0
Record name N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937605-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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